17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
The compound 17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule It belongs to the class of steroids and is characterized by its intricate structure, which includes multiple rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions, which can be achieved through various methods such as Friedel-Crafts alkylation or Diels-Alder reactions.
Introduction of the side chains: The 5,6-dimethylhept-3-en-2-yl side chain is introduced through alkylation reactions, often using Grignard reagents or organolithium compounds.
Functional group modifications: The hydroxyl group at position 3 is typically introduced through oxidation reactions, using reagents like Jones reagent or PCC (pyridinium chlorochromate).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: Utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Continuous flow processes: To enhance efficiency and scalability, continuous flow reactors may be employed.
Purification techniques: Methods such as chromatography and crystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC.
Reduction: The double bonds in the side chain can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: Halogenation reactions can introduce halogens into the molecule, using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Hydrogen gas, palladium on carbon
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Formation of ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential role in cellular signaling pathways and as a ligand for various receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets:
Molecular Targets: It may bind to steroid receptors, influencing gene expression and cellular functions.
Pathways Involved: The compound can modulate signaling pathways such as the nuclear receptor pathway, affecting processes like inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares a similar steroid structure but differs in side chain composition.
Testosterone: Another steroid with a different functional group arrangement.
Estradiol: A steroid hormone with distinct biological functions.
Uniqueness
17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: is unique due to its specific side chain and functional group arrangement, which confer distinct chemical and biological properties
Properties
IUPAC Name |
17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILXMJHPFNGGTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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